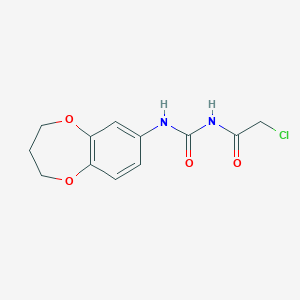

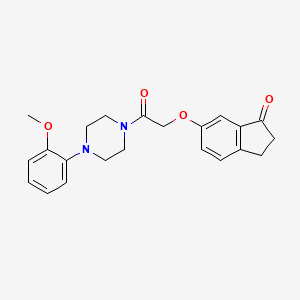

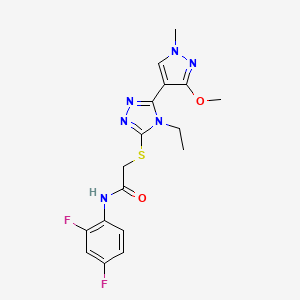

3-(2-chloroacetyl)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2-Chloroacetyl)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)urea, or “CDB” for short, is an organic compound commonly used in scientific research. It is a compound of low molecular weight and is a colorless, crystalline solid. CDB is a versatile compound with a wide range of applications in laboratory research and is used in the synthesis of various drugs and pharmaceuticals.

Applications De Recherche Scientifique

Synthesis and Biological Activities

The chemical structure of 3-(2-chloroacetyl)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)urea, due to its complexity and functional groups, serves as a versatile intermediate in the synthesis of various pharmacologically active compounds. Its applications in scientific research primarily involve the synthesis of novel compounds with potential biological activities.

Synthetic Pathways and Intermediate Utility : The compound serves as a key intermediate in synthesizing analogs with bronchial dilator and adrenergic stimulant properties. Its derivatives, obtained through palladium-catalyzed reactions, showcase significant antifungal activities, marking its importance in creating biologically active molecules (Damez et al., 2001).

Antibacterial and Anticancer Potential : The compound's derivatives exhibit notable antibacterial activities against both Gram-positive and Gram-negative bacteria, underlining its potential in addressing antibiotic resistance challenges. Moreover, specific structural modifications have led to compounds demonstrating anticancer activity, particularly against the MCF-7 cancer cell line, highlighting its role in the development of new cancer therapies (Mulwad & Mir, 2008); (Núñez et al., 2006).

Chemical Transformations and New Molecules : Research has also focused on the synthesis of novel 1,5-benzodioxepine derivatives with potential local anesthetic activity. This illustrates the compound's utility in generating new chemical entities that could serve as leads in the development of local anesthetics (Daukshas et al., 1989).

Electrochromic Materials : Beyond pharmacological activities, derivatives of 3-(2-chloroacetyl)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)urea have been explored for their potential in creating electrochromic materials. These materials, capable of absorbing the visible spectrum, could have significant applications in smart windows and display technologies (İçli et al., 2010).

Propriétés

IUPAC Name |

2-chloro-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbamoyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O4/c13-7-11(16)15-12(17)14-8-2-3-9-10(6-8)19-5-1-4-18-9/h2-3,6H,1,4-5,7H2,(H2,14,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MONUWPFXMLUCMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C=C2)NC(=O)NC(=O)CCl)OC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-chloroacetyl)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(2-Methoxyethyl)-3-methylazetidin-1-yl]-(6-methylsulfonylpyridin-3-yl)methanone](/img/structure/B2580245.png)

![3-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-1H-quinazoline-2,4-dione](/img/structure/B2580249.png)

![N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2580251.png)

![3-(2-chloro-6-fluorobenzyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2580256.png)

![(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(2,5-dichlorophenyl)methanone](/img/structure/B2580259.png)